2-[carboxymethyl-[2-(carboxymethylsulfanyl)ethyl]amino]acetic acid
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Overview
Description
2-[carboxymethyl-[2-(carboxymethylsulfanyl)ethyl]amino]acetic acid is a complex organic compound with a unique structure that includes sulfur and nitrogen atoms. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of acetic acid, ((2-((carboxymethyl)thio)ethyl)imino)di- involves multiple steps. One common method includes the condensation of thiosemicarbazides with various carbonyl compounds using acetic acid to form a thiosemicarbazone intermediate. This intermediate then cyclizes with ethyl bromoacetate in methanol and sodium acetate to form thiazolidinone derivatives . Industrial production methods often focus on optimizing yield, purity, and selectivity through advanced techniques such as multicomponent reactions, click reactions, nano-catalysis, and green chemistry .
Chemical Reactions Analysis
2-[carboxymethyl-[2-(carboxymethylsulfanyl)ethyl]amino]acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Reducing agents are used to convert the compound into its reduced form.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions. Common reagents used in these reactions include ethyl bromoacetate, methanol, sodium acetate, and various carbonyl compounds.
Scientific Research Applications
2-[carboxymethyl-[2-(carboxymethylsulfanyl)ethyl]amino]acetic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound’s unique structure makes it useful in studying biological processes and interactions.
Medicine: It has potential therapeutic applications due to its pharmacological properties.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of acetic acid, ((2-((carboxymethyl)thio)ethyl)imino)di- involves its interaction with specific molecular targets and pathways. The presence of sulfur and nitrogen atoms in its structure enhances its ability to interact with biological molecules, leading to various pharmacological effects .
Comparison with Similar Compounds
2-[carboxymethyl-[2-(carboxymethylsulfanyl)ethyl]amino]acetic acid can be compared with other similar compounds, such as thiazolidine derivatives. These compounds share a similar five-membered heterocyclic structure with sulfur and nitrogen atoms. acetic acid, ((2-((carboxymethyl)thio)ethyl)imino)di- is unique due to its specific functional groups and the presence of a carboxymethyl group .
Similar compounds include:
- Thiazolidine
- Thiazolidinone
- Thiosemicarbazone
Properties
CAS No. |
1116-57-0 |
---|---|
Molecular Formula |
C8H13NO6S |
Molecular Weight |
251.26 g/mol |
IUPAC Name |
2-[carboxymethyl-[2-(carboxymethylsulfanyl)ethyl]amino]acetic acid |
InChI |
InChI=1S/C8H13NO6S/c10-6(11)3-9(4-7(12)13)1-2-16-5-8(14)15/h1-5H2,(H,10,11)(H,12,13)(H,14,15) |
InChI Key |
FNNVUCHWZUCAKE-UHFFFAOYSA-N |
SMILES |
C(CSCC(=O)O)N(CC(=O)O)CC(=O)O |
Canonical SMILES |
C(CSCC(=O)O)[NH+](CC(=O)O)CC(=O)[O-] |
Key on ui other cas no. |
1116-57-0 |
Origin of Product |
United States |
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